
CID 78067268
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78067268 is a chemical compound with unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78067268 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical structure is achieved.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques to obtain high-purity samples. The process may include steps such as crystallization, filtration, and distillation to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: CID 78067268 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often analyzed using techniques such as chromatography and spectroscopy to confirm their structures.
Scientific Research Applications
CID 78067268 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, this compound is investigated for its potential therapeutic effects. Additionally, it has industrial applications in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78067268 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their functions, and modulating biochemical pathways. This mechanism is crucial for understanding its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78067268 include other organic molecules with comparable structures and properties. These compounds may share similar synthetic routes, reaction conditions, and applications.
Uniqueness: this compound stands out due to its unique chemical structure and specific applications in various fields. Its distinct properties make it a valuable compound for scientific research and industrial use.
Conclusion
This compound is a versatile compound with significant potential in multiple scientific domains. Its unique properties, preparation methods, and applications make it a subject of ongoing research and interest in the scientific community.
Properties
Molecular Formula |
C6H13IO2Si |
|---|---|
Molecular Weight |
272.16 g/mol |
InChI |
InChI=1S/C6H13IO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5H2,1-2H3 |
InChI Key |
VQTNXAHOBKOIFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)
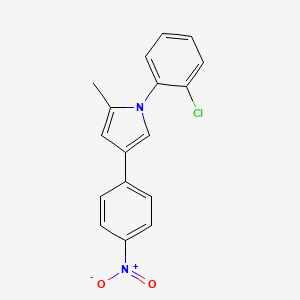
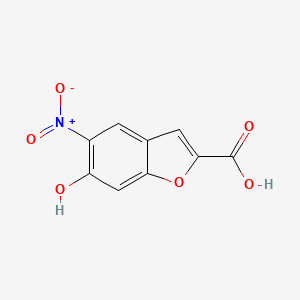
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)

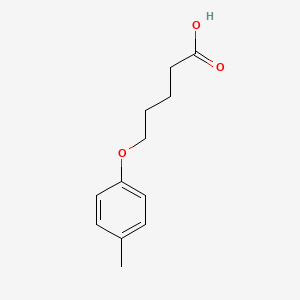
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
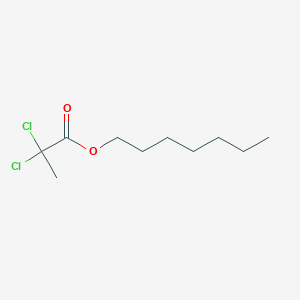
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
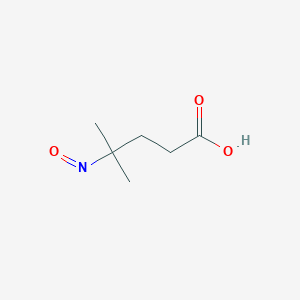
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
